3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
“3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl) benzenesulfonamide . It has been studied for its fungicidal activities, particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . This compound has shown promising bioactivities, with an EC50 value of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM) against C. lunata, B. cinerea, and S. sclerotiorum, respectively . This suggests that it has equivalent or superior fungicidal activity to commercial products like hymexazol .
Synthesis Analysis
The compound was synthesized and characterized using 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific synthesis process for “3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” was not detailed in the search results.
Molecular Structure Analysis
The thiazole ring, a nitrogen heterocycle with a flexible substitutive site, is a key component of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antioxidant
Thiazole derivatives have been found to act as antioxidants .
Analgesic
Some compounds related to thiazole have been used as analgesics .
Anti-inflammatory
Thiazole derivatives have also been used for their anti-inflammatory properties .
Antimicrobial
Thiazole compounds have been used as antimicrobial agents .
Antifungal
Thiazole derivatives have been found to have antifungal properties .
Antiviral
Some thiazole compounds have been used as antiviral agents .
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUJEFOCXSJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide |
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